2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
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Overview
Description
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a benzyloxy group and a dioxaborinan moiety
Preparation Methods
The synthesis of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond to an alkene or alkyne to form the corresponding alkyl or alkenylborane.
Coupling Reactions: The use of Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Research into its use in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar compounds to 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile include:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
These compounds share the dioxaborinan or dioxaborolan moiety but differ in their substituents and overall structure. The unique combination of the benzyloxy and nitrile groups in this compound provides distinct reactivity and applications.
Properties
IUPAC Name |
2-phenylmethoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-9-10-19(17(11-18)13-22)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDGPFHUIPTTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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